

# Application Notes and Protocols for CO<sub>2</sub> Capture from Air Using Strontium Hydroxide

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## Compound of Interest

Compound Name: Hydrate strontium

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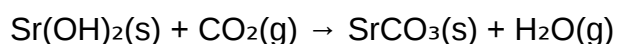
For Researchers, Scientists, and Drug Development Professionals

## Introduction

Direct air capture (DAC) of carbon dioxide (CO<sub>2</sub>) is a critical technology for mitigating climate change. Among the various approaches, the use of solid sorbents based on alkaline hydroxides presents a promising avenue due to their strong affinity for CO<sub>2</sub>. Strontium hydroxide, Sr(OH)<sub>2</sub>, is a strong base that can effectively capture CO<sub>2</sub> from the ambient air through a chemical absorption process, forming stable strontium carbonate (SrCO<sub>3</sub>). This document provides detailed application notes and experimental protocols for utilizing strontium hydroxide-based sorbents for CO<sub>2</sub> capture, including sorbent preparation, experimental setups, and regeneration methods.

## Principle of CO<sub>2</sub> Capture

The primary mechanism of CO<sub>2</sub> capture using strontium hydroxide is a gas-solid carbonation reaction:



This reaction is spontaneous and exothermic. The efficiency of this process is influenced by factors such as temperature, pressure, CO<sub>2</sub> concentration, and the specific surface area of the sorbent. To enhance the capture capacity and kinetics, strontium hydroxide can be supported on high-surface-area materials like montmorillonite clay.

## Data Presentation

**Table 1: CO<sub>2</sub> Adsorption Capacity of Strontium-Based Sorbents**

Sorbent Material	Temperature (°C)	Pressure (bar)	CO <sub>2</sub> Concentration	Adsorption Capacity (mg CO <sub>2</sub> /g sorbent)	Adsorption Capacity (wt%)	Reference
Strontium Hydroxide-Modified Montmorillonite	25	9	Not Specified	102.21	10.22	<a href="#">[1]</a>
Strontium Oxide (SrO)	>1000	Not Specified	Not Specified	Not Specified	~9.4	<a href="#">[2]</a>

## Experimental Protocols

### Protocol 1: Synthesis of Strontium Hydroxide-Modified Montmorillonite

This protocol describes the preparation of a strontium hydroxide-functionalized montmorillonite (MMT) clay sorbent for enhanced CO<sub>2</sub> capture. The method involves a cation exchange process to introduce strontium ions into the clay structure.

Materials:

- Montmorillonite (MMT) powder
- Strontium chloride (SrCl<sub>2</sub>) or Strontium nitrate (Sr(NO<sub>3</sub>)<sub>2</sub>)
- Distilled water

- Silver nitrate ( $\text{AgNO}_3$ ) solution (for testing)
- Centrifuge
- Mechanical stirrer
- Drying oven

#### Procedure:

- Dispersion of MMT: Disperse a known amount of MMT powder in distilled water (e.g., 2 g of MMT in 38 mL of distilled water) in a beaker.
- Stirring: Mechanically stir the MMT suspension at room temperature for 5 to 24 hours to ensure complete dispersion and hydration of the clay platelets.[3]
- Preparation of Strontium Solution: Prepare a solution of strontium chloride or strontium nitrate in distilled water. The concentration can be varied, for example, to achieve a desired cation exchange capacity (CEC) ratio.[3]
- Cation Exchange: Slowly add the strontium salt solution dropwise to the MMT suspension while continuously stirring. Continue stirring the mixture for 4 to 24 hours at a controlled temperature (e.g.,  $70^\circ\text{C}$ ) to facilitate the ion exchange between the cations in the MMT (typically  $\text{Na}^+$  or  $\text{Ca}^{2+}$ ) and  $\text{Sr}^{2+}$  ions.[3]
- Separation: Collect the strontium-modified MMT (Sr-MMT) by centrifugation (e.g., at 4000 rpm for 15 minutes).
- Washing: Discard the supernatant and wash the Sr-MMT pellet by resuspending it in distilled water and centrifuging again. Repeat this washing step several times until a negative test for chloride ions is observed upon adding a few drops of  $\text{AgNO}_3$  solution to the supernatant. This ensures the removal of residual strontium salt.[3]
- Drying: Dry the final Sr-MMT product in an oven at a specified temperature (e.g.,  $70\text{-}100^\circ\text{C}$ ) for 24-48 hours to obtain a fine powder.[3]

- Characterization (Optional): The synthesized sorbent can be characterized using techniques such as X-ray Diffraction (XRD) to confirm the intercalation of strontium and Brunauer-Emmett-Teller (BET) analysis to determine the surface area.

## Protocol 2: CO<sub>2</sub> Adsorption/Desorption Cycling using Thermogravimetric Analysis (TGA)

This protocol outlines the procedure for evaluating the CO<sub>2</sub> capture performance and cyclic stability of strontium hydroxide-based sorbents using a thermogravimetric analyzer (TGA).

### Materials and Equipment:

- Synthesized strontium hydroxide-based sorbent
- Thermogravimetric Analyzer (TGA) with gas flow control
- CO<sub>2</sub> gas (high purity)
- Inert gas (e.g., N<sub>2</sub> or Ar)

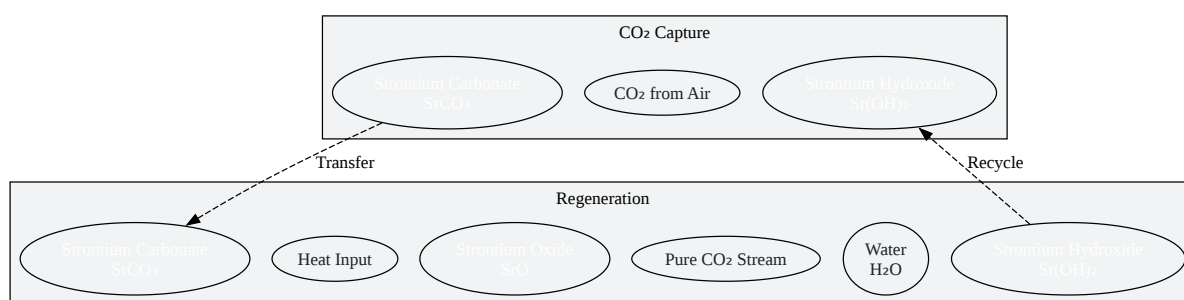
### Procedure:

- Sample Preparation: Place a small, accurately weighed amount of the sorbent (typically 5-10 mg) into the TGA sample pan.
- Pre-treatment/Activation: Heat the sample to a specific temperature (e.g., 150°C) under a flow of inert gas to remove any physisorbed water and other volatile impurities. Hold at this temperature until a stable weight is achieved.
- Adsorption Step: Cool the sample to the desired adsorption temperature (e.g., 25°C - 65°C). Switch the gas flow to a CO<sub>2</sub>-containing stream (either pure CO<sub>2</sub> or a mixture with an inert gas to simulate flue gas or air). Record the weight gain over time until the sample weight stabilizes, indicating saturation.
- Desorption (Regeneration) Step: Switch the gas flow back to the inert gas. Heat the sample to a higher temperature to induce the release of the captured CO<sub>2</sub>. The regeneration temperature will depend on the nature of the sorbent. For strontium carbonate, high

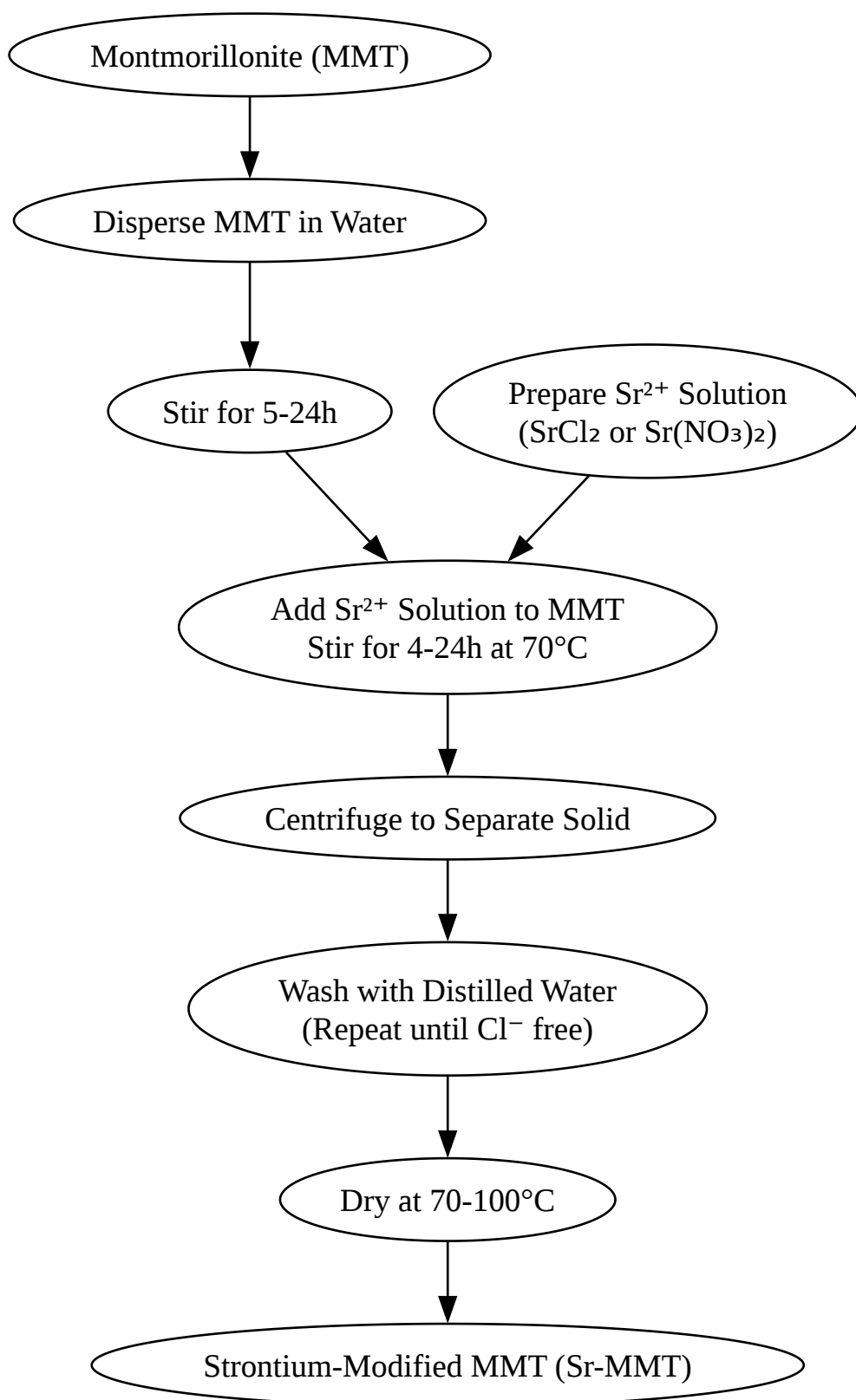
temperatures ( $>900^{\circ}\text{C}$ ) are typically required for calcination to strontium oxide. For potential lower-temperature regeneration of strontium hydroxide, this step would be modified. Monitor the weight loss until a stable baseline is reached.

- **Cyclic Analysis:** Repeat the adsorption and desorption steps for multiple cycles (e.g., 10-20 cycles) to evaluate the stability and reusability of the sorbent. The  $\text{CO}_2$  capture capacity in each cycle is calculated from the weight change during the adsorption step.

## Signaling Pathways and Experimental Workflows



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## Low-Temperature Regeneration

High-temperature calcination is energy-intensive. Research into low-temperature regeneration methods is ongoing. One potential pathway involves an aqueous phase process. For other hydroxides like sodium hydroxide, a carbon-neutral cycle has been proposed where the captured CO<sub>2</sub> is converted to formate salts, and the hydroxide is regenerated via a fuel cell.[4] A similar concept for strontium hydroxide would involve the electrochemical or chemical conversion of strontium carbonate back to strontium hydroxide at or near ambient temperatures, potentially in an aqueous solution. However, detailed protocols for a direct, low-temperature aqueous regeneration of Sr(OH)<sub>2</sub> from SrCO<sub>3</sub> are not yet well-established in the literature. A patent for the purification of strontium carbonate does describe a process of dissolving strontium hydroxide in excess water after calcination, which suggests that the hydration of SrO to Sr(OH)<sub>2</sub> is a feasible step in a regeneration loop.[5]

## Conclusion

Strontium hydroxide-based sorbents, particularly when supported on high-surface-area materials, demonstrate significant potential for direct air capture of CO<sub>2</sub>. The provided protocols offer a foundation for the synthesis, characterization, and evaluation of these materials. While high-temperature regeneration is a viable but energy-intensive option, the development of efficient low-temperature regeneration methods remains a key area for future research to enhance the economic and environmental viability of this technology.

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